Amyloid b-Protein (29-40)

Vue d'ensemble

Description

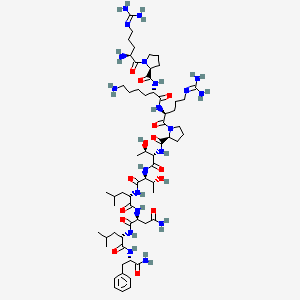

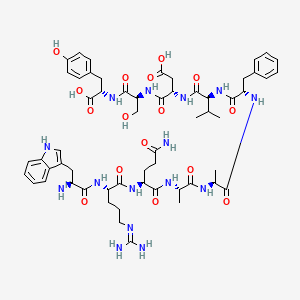

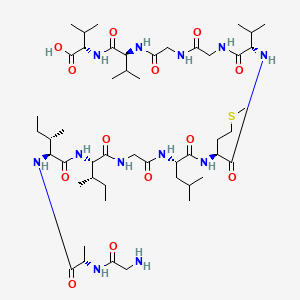

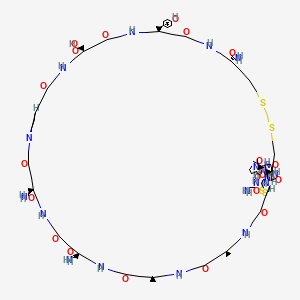

Amyloid β-Protein is a peptide that ranges in size from 28-43 amino acids . Most fragments have the same biological activity as the whole molecule . Amyloid β-Protein causes vascular and cerebral plaque formation . Insoluble fibrils of Amyloid β-Protein accumulate in adrenal blood vessels and in neuritic plaques .

Synthesis Analysis

Amyloids are versatile multifaceted self-assembled nanomaterials . Misfolded amyloid-like protein deposits have been identified as hallmarks of several human diseases . The formation of these highly ordered protein aggregates with common physicochemical properties, seems to be a general feature of all polypeptides including even common globular proteins .Molecular Structure Analysis

Amyloid-β is a peptide consisting of 38–43 amino acid residues, mainly Aβ 42 and Aβ 40, which can induce toxicity by aggregating in the brain and other organs . Understanding the molecular structure of Aβ is of great significance for understanding the metabolic processes and pathological effects of various aggregation states of Aβ .Chemical Reactions Analysis

Amyloid formation is a transition between the dilute solution phase of a protein and a solid β-sheet-rich aggregated phase that occurs through nucleation-and-growth processes . Uncontrolled formation of amyloid aggregates from normally soluble proteins is a general form of molecular malfunction .Physical And Chemical Properties Analysis

Amyloid fibrils are insoluble aggregates of proteins comprising monomers non-covalently cross-linked through beta sheets . They can be formed by a huge number of proteins and peptides of different sizes, structures, and functions .Applications De Recherche Scientifique

Amyloid β-Protein Assembly and Alzheimer Disease

Amyloid β-Protein (Aβ) plays a crucial role in the pathogenetic mechanisms of Alzheimer's disease (AD), a neurodegenerative disorder. Aβ, expressed normally throughout life, forms fibrils and deposits in the brain as "amyloid plaques." These deposits have led researchers to investigate fibril formation as a therapeutic intervention target. Understanding the early folding and assembly dynamics of Aβ is vital in this context (Roychaudhuri, Yang, Hoshi, & Teplow, 2009).

Structure of Aβ42 Amyloid Fibrils

The atomic resolution structure of Aβ42 amyloid fibrils, which are more neurotoxic and essential to AD's etiology, has been determined. This structure provides insights for designing drugs that target the fibril surface, potentially interfering with secondary nucleation and mitigating Aβ42 aggregation (Colvin et al., 2016).

Early Aggregation States of Aβ42

Research on the Aβ42 peptide, strongly linked with AD, reveals that its Pro19 alloform blocks fibril formation. This understanding of Aβ monomers and early aggregation states is critical in addressing Aβ-related pathologies (Bernstein et al., 2005).

Amyloid Beta and Alzheimer's Disease

Amyloid β (Aβ) exists in several forms and is produced through the amyloidogenic pathway. The increased production of Aβ42, prone to self-aggregation, is linked to the neuropathology of AD. Understanding the production and aggregation of Aβ is essential in AD research (Normando, Coxon, Guo, & Cordeiro, 2009).

Amyloid State in Protein Misfolding Diseases

Amyloid formation, associated with diseases like Alzheimer's and type II diabetes, offers insights into the nature of peptides and proteins and the maintenance of protein homeostasis. The study of amyloid state has implications for understanding and addressing protein misfolding diseases (Knowles, Vendruscolo, & Dobson, 2014).

Amyloidogenic Patterns in Amyloids

Amyloidogenicity in amyloids, related to various disorders, is influenced by patterns in their sequences. These patterns, strongly correlated with specific amino acid properties, are pivotal in the study of amyloid proteins and the development of amyloidosis treatments (Burdukiewicz et al., 2016; Burdukiewicz et al., 2017).

Mécanisme D'action

Orientations Futures

The recent successes of Aβ targeted trials have assuaged those doubts . In the future, the development of potential preventions for the interaction of monomeric amyloids with membrane can help control the aggregation process . This is a paradigm change for the development of efficient treatments, early diagnostics, and preventions for Alzheimer’s disease .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRNMAKKYFYZMI-MXIVLKIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88N12O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)